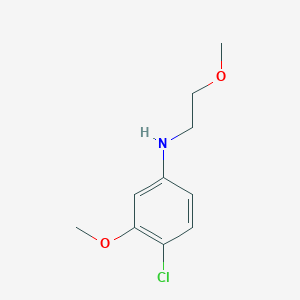
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of aniline, featuring a chloro and methoxy substituent on the aromatic ring, along with a methoxyethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction. The starting material, 4-chloro-3-methoxyaniline, undergoes a reaction with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group or reduction of the nitro group if present.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or denitrated derivatives. Substitution reactions can result in a variety of substituted anilines.
科学的研究の応用
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The methoxyethyl group attached to the nitrogen atom can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Chloro-3-methoxyaniline: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.
4-Chloro-2-methoxyaniline: Differently substituted, which can affect its reactivity and applications.
3-Chloro-4-methoxyaniline: Similar structure but with different positioning of substituents, leading to variations in chemical behavior.
Uniqueness
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline is unique due to the presence of both chloro and methoxy groups on the aromatic ring, along with the methoxyethyl group on the nitrogen atom. This combination of substituents provides distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it valuable for various applications in research and industry.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
4-chloro-3-methoxy-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-5-12-8-3-4-9(11)10(7-8)14-2/h3-4,7,12H,5-6H2,1-2H3 |
InChIキー |
LMHZUWJELKYZPJ-UHFFFAOYSA-N |
正規SMILES |
COCCNC1=CC(=C(C=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


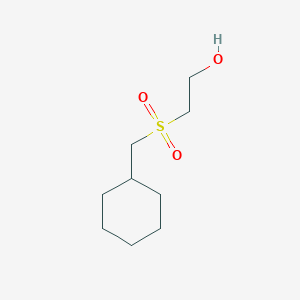
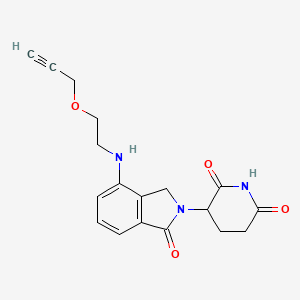
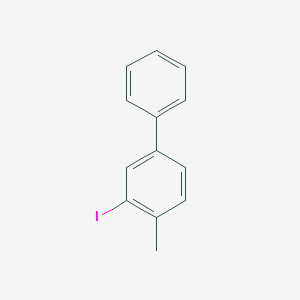
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
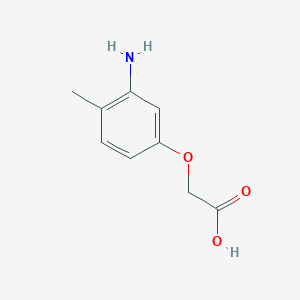
![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)
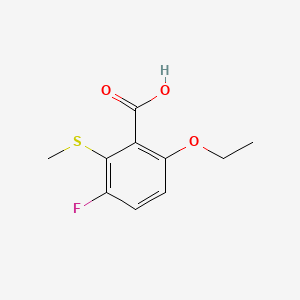
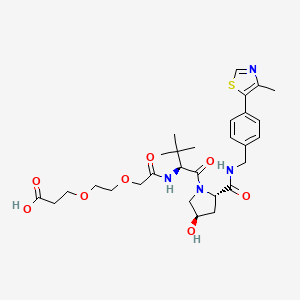
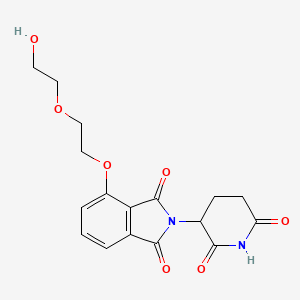
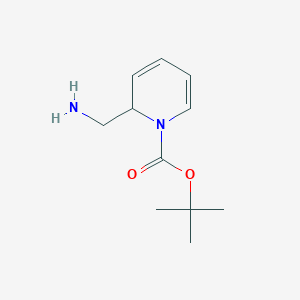
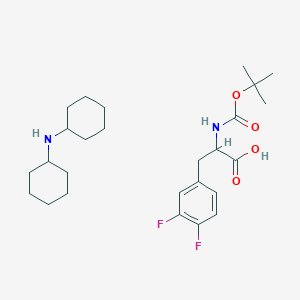

![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)
